1-(difluoromethyl)-N-(2-methoxybenzyl)-1H-pyrazol-3-amine
Description
1-(Difluoromethyl)-N-(2-methoxybenzyl)-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a difluoromethyl substituent at the 1-position of the pyrazole ring and a 2-methoxybenzyl group attached to the 3-amine position. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 2-methoxybenzyl moiety may influence binding interactions in biological systems .
Properties
Molecular Formula |
C12H13F2N3O |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3O/c1-18-10-5-3-2-4-9(10)8-15-11-6-7-17(16-11)12(13)14/h2-7,12H,8H2,1H3,(H,15,16) |
InChI Key |
TWRSHHRUPFWSOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethyl bromodifluoromethylphosphonate in the presence of a base.
Attachment of the methoxyphenylmethyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives, including 1-(difluoromethyl)-N-(2-methoxybenzyl)-1H-pyrazol-3-amine, exhibit promising antitumor properties. These compounds often act by inhibiting specific kinases involved in tumor growth.
Case Studies
- Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Efficacy : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer).
Table 1: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |
| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |
| This compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, demonstrating moderate activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study assessing various pyrazole derivatives, it was found that the compound exhibited notable antibacterial activity.
Table 2: Antimicrobial Activity Results
| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 12 | 64 |
| P. aeruginosa | 10 | 128 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
Mechanism Insights
The compound may inhibit the NF-kB pathway, which plays a critical role in mediating inflammatory responses. This mechanism underscores its potential use in therapies aimed at reducing inflammation.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenylmethyl group can further modulate the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Difluoromethyl vs. Methyl Substituents
- N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine (): Structure: Methyl at pyrazole 1-position; 2,3-difluorobenzyl at 3-amine. Molecular Weight: 259.68 g/mol (C₁₁H₁₂ClF₂N₃).
Fluorinated Aromatic Substituents
Variations in the Amine Side Chain
Methoxybenzyl vs. Cyclopropylmethyl Groups
Sulfonamide and Thiazole Modifications
- N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (): Structure: Sulfonamide group introduces hydrogen-bonding capacity.
Physicochemical Data
Biological Activity
1-(Difluoromethyl)-N-(2-methoxybenzyl)-1H-pyrazol-3-amine is a synthetic organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of approximately 289.71 g/mol, this compound belongs to the pyrazole class, which is recognized for diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure and Properties
The unique structure of this compound features a difluoromethyl group and a methoxybenzyl substituent on the pyrazole ring. This configuration allows for various chemical interactions that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₂N₃O |
| Molecular Weight | 289.71 g/mol |
| Chemical Class | Pyrazole Derivative |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer therapy. Pyrazole derivatives have been identified as inhibitors of checkpoint kinase 1 (CHK1), which plays a crucial role in DNA damage response and cell cycle regulation. This inhibition can lead to altered cell cycle dynamics and potential therapeutic effects against tumors .
Case Studies
- Anticancer Activity : A study on pyrazole derivatives demonstrated their ability to inhibit CHK1, suggesting potential use in cancer treatment strategies. The derivatives were shown to induce cytotoxic effects in various cancer cell lines, indicating that structural modifications could enhance efficacy .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties. For instance, pyrazole-based compounds were found to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting their potential as anti-inflammatory agents .
- Antifungal Activity : Research has indicated that certain pyrazole derivatives exhibit antifungal properties against phytopathogenic fungi. This suggests that this compound could also be explored for agricultural applications as a fungicide .
The mechanisms underlying the biological activities of pyrazole derivatives often involve:
- Inhibition of Key Enzymes : Many pyrazole compounds act by inhibiting enzymes involved in critical cellular pathways, including kinases and oxidases.
- Modulation of Cell Signaling : These compounds can alter signaling pathways related to inflammation and cell proliferation, contributing to their therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds highlights the versatility and potential applications of pyrazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Contains difluoromethyl group | Exhibits antifungal activity |
| N-(3-carbamoylphenyl)-1H-pyrazole-5-carboxamide | Carries a carbamoyl group | Used for pest control |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Features a pyrimidine ring | Investigated for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
